molecular formula C8H8IN3 B1395669 5-Iodo-1-methyl-1H-indazol-3-amine CAS No. 1227955-23-8

5-Iodo-1-methyl-1H-indazol-3-amine

Cat. No. B1395669
M. Wt: 273.07 g/mol
InChI Key: JRGNBDMFXNNOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-1-methyl-1H-indazol-3-amine is a chemical compound with the molecular formula C8H8IN3 . It is a solid substance .


Synthesis Analysis

The synthesis of 1H-indazole-3-amine derivatives, which includes 5-Iodo-1-methyl-1H-indazol-3-amine, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .


Molecular Structure Analysis

The molecular structure of 5-Iodo-1-methyl-1H-indazol-3-amine consists of 8 carbon atoms, 8 hydrogen atoms, 1 iodine atom, and 3 nitrogen atoms .


Physical And Chemical Properties Analysis

5-Iodo-1-methyl-1H-indazol-3-amine is a solid substance . It has a molecular weight of 273.08 .

Scientific Research Applications

Insights into Halogen Bonding and Molecular Structure

  • A study by He, He, Cai, Zhao, & He (2020) focused on the binding mode of a derivative of 5-Iodo-1-methyl-1H-indazol-3-amine. This work used X-ray crystallography, DFT calculations, and molecular docking to understand its interaction with pyruvate dehydrogenase complex E1. It revealed significant insights into halogen bonding and the role of iodine in biological activity, which could guide the design of more potent inhibitors.

Synthesis Techniques and Cross-Coupling Reactions

  • The synthesis of 3-aryl-1H-indazol-5-amine derivatives, including 5-Iodo-1-methyl-1H-indazol-3-amine, was achieved using a Pd-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions, as demonstrated by Wang, Ruiyun, Li, Zou, Wu, & Wu (2015). This method offers a streamlined approach for preparing such compounds, highlighting its potential in pharmaceutical and chemical research.

Application in Amination Reactions

  • Park, Jeong, Lee, & Kim (2021) presented a method for the synthesis of 1H-indazoles, including 5-Iodo-1-methyl-1H-indazol-3-amine, via silver(I)-mediated intramolecular oxidative C–H amination. This process is efficient for synthesizing various 3-substituted indazoles, showcasing the importance of such compounds in medicinal chemistry.

Exploration of Indazole Derivatives and Antimicrobial Activity

  • Research on the synthesis and antimicrobial activity of novel azetidine-2-one derivatives of 1H-benzimidazole, which includes the study of indazole derivatives, was conducted by Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre (2014). This work highlights the potential of indazole derivatives, such as 5-Iodo-1-methyl-1H-indazol-3-amine, in developing new antimicrobial agents.

Regioselective Protection and Subsequent Amine Coupling

  • Slade, Pelz, Bodnar, Lampe, & Watson (2009) explored the regioselective protection and subsequent amine coupling reactions of indazoles, including 5-Iodo-1-methyl-1H-indazol-3-amine. This research is significant for understanding the chemical properties and potential applications of indazole derivatives in various fields, including pharmaceutical development.

Safety And Hazards

The safety information available indicates that 5-Iodo-1-methyl-1H-indazol-3-amine may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Recent studies have focused on the synthesis of 1H-indazole-3-amine derivatives due to their diverse biological activities . Future research may continue to explore the potential applications of these compounds in various fields, particularly in medicine .

properties

IUPAC Name

5-iodo-1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8IN3/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGNBDMFXNNOIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)I)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201297420
Record name 5-Iodo-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-1-methyl-1H-indazol-3-amine

CAS RN

1227955-23-8
Record name 5-Iodo-1-methyl-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227955-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-1-methyl-1H-indazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-Iodo-1-methyl-1H-indazol-3-amine
Reactant of Route 3
Reactant of Route 3
5-Iodo-1-methyl-1H-indazol-3-amine
Reactant of Route 4
Reactant of Route 4
5-Iodo-1-methyl-1H-indazol-3-amine
Reactant of Route 5
5-Iodo-1-methyl-1H-indazol-3-amine
Reactant of Route 6
5-Iodo-1-methyl-1H-indazol-3-amine

Citations

For This Compound
1
Citations
HJ Liu, SF Hung, CL Chen, MH Lin - Tetrahedron, 2013 - Elsevier
… As described in the general procedure, reaction of 5-iodo-1-methyl-1H-indazol-3-amine 2d (0.82 g, 3.0 mmol) and tert-butyl nitrite (1.0 mL, 8.1 mmol, 2.7 equiv) in THF (12.0 mL) …
Number of citations: 19 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.